molecular formula C10H11BN2O2 B2815119 4-[(1-Imidazolyl)methyl]phenylboronic Acid CAS No. 1228183-01-4

4-[(1-Imidazolyl)methyl]phenylboronic Acid

Cat. No.: B2815119
CAS No.: 1228183-01-4
M. Wt: 202.02
InChI Key: WOPRITIOYMANHW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-[(1-Imidazolyl)methyl]phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8,14-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPRITIOYMANHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2C=CN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228183-01-4
Record name {4-[(1H-imidazol-1-yl)methyl]phenyl}boronic acid
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